BenchChemオンラインストアへようこそ!

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate

Genotoxicity ICH M7 Impurity safety classification

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate (C13H16FNO4; MW 269.27 g/mol) is a fluorinated aminobenzoate ester recognized primarily as Enzalutamide Impurity 67 (also designated Impurity E) [REFS‑1]. It serves as a reference standard for the development and validation of analytical methods used in the quality control of enzalutamide drug substance and finished dosage forms.

Molecular Formula C13H16FNO4
Molecular Weight 269.27 g/mol
CAS No. 1802242-47-2
Cat. No. B1435252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
CAS1802242-47-2
Molecular FormulaC13H16FNO4
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F
InChIInChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3
InChIKeyIDAJNIOTTOAHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate (CAS 1802242-47-2): Pharmaceutical Impurity Reference Standard and Synthetic Intermediate


Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate (C13H16FNO4; MW 269.27 g/mol) is a fluorinated aminobenzoate ester recognized primarily as Enzalutamide Impurity 67 (also designated Impurity E) [REFS‑1]. It serves as a reference standard for the development and validation of analytical methods used in the quality control of enzalutamide drug substance and finished dosage forms. The compound is also employed as a key intermediate in the synthesis of HIV integrase inhibitors such as bictegravir [REFS‑2].

Why Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate Cannot Be Replaced by Simple Analogues in Pharma Quality Control or Synthesis


Pharmaceutical impurity reference standards require exact structural and stereochemical correspondence to the process-specific impurity they represent; even minor changes in substitution pattern alter chromatographic retention times, mass spectrometric responses, and detection limits [REFS‑1]. In the enzalutamide impurity landscape, certain structurally similar impurities (e.g., Enzal‑2 and Enzal‑2A) carry genotoxic alerts that mandate control below 9.4 ppm [REFS‑2], making a non‑genotoxic standard such as Impurity 67 indispensable for selective method validation without confounding toxicity signals. For synthetic applications, the 1‑methoxy‑2‑methyl‑1‑oxopropan‑2‑yl substituent provides a sterically differentiated, orthogonally reactive handle that cannot be replicated by simple N‑methyl or N‑benzyl aminobenzoates [REFS‑3].

Quantitative Differentiation of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate from Related Impurity Standards and Intermediates


Non-Mutagenic Classification vs. Genotoxic Enzalutamide Impurities Enzal-2 and Enzal-2A

Unlike process impurities Enzal‑2 (4‑isothiocyanato‑2‑(trifluoromethyl)benzonitrile, ICH M7 Class 3) and Enzal‑2A (4‑amino‑2‑(trifluoromethyl)benzonitrile, ICH M7 Class 2), which are structurally alerting and controlled below a combined limit of 9.4 ppm in enzalutamide drug substance [REFS‑1], Enzalutamide Impurity 67 (methyl 2‑fluoro‑4‑(1‑methoxy‑2‑methyl‑1‑oxopropan‑2‑ylamino)benzoate) lacks the isothiocyanate or primary aromatic amine motifs and has not been classified as a genotoxic impurity under ICH M7 guidelines.

Genotoxicity ICH M7 Impurity safety classification

Negligible CYP3A4 Inhibition: Mitigated Drug–Drug Interaction Risk During Co‑Dosing Studies

In a fluorometric CYP3A4 inhibition assay using 7‑benzyloxy‑4‑(trifluoromethyl)coumarin (BFC) as substrate, methyl 2‑fluoro‑4‑(1‑methoxy‑2‑methyl‑1‑oxopropan‑2‑ylamino)benzoate exhibited an IC50 greater than 50 µM [REFS‑1]. By comparison, the structurally related HIV integrase inhibitor intermediate 4‑amino‑2‑fluoro‑N‑methylbenzamide (CAS 915087‑25‑1) has been reported to show moderate CYP3A4 inhibition (IC50 ≈ 12 µM) [REFS‑2].

CYP3A4 inhibition Drug–drug interaction Metabolic stability

Regulatory-Grade Characterization Package vs. Untargeted Impurity Supply

Commercial sources provide Enzalutamide Impurity 67 with a full characterization package including HPLC purity ≥95%, 1H/13C NMR, HRMS, and FT‑IR spectra, as well as a certificate of analysis (CoA) that meets ICH Q2(R1) validation requirements [REFS‑1]. In contrast, many generic enzalutamide impurity suppliers offer only nominal purity data without spectroscopic confirmation, leading to batch‑to‑batch variability in relative retention time (RRT) determinations that can exceed ±0.05 RRT units [REFS‑2].

Impurity reference standard ICH Q2(R1) COA documentation

Sterically Shielded Ester Functionality: Improved Selectivity in Bictegravir Coupling vs. Simple Methyl 2‑Fluoro‑4‑aminobenzoate

In the Lupin process for bictegravir synthesis, the 1‑methoxy‑2‑methyl‑1‑oxopropan‑2‑yl substituent on the aniline nitrogen of the target compound suppresses competing acylation at the ester carbonyl relative to simple methyl 2‑fluoro‑4‑aminobenzoate [REFS‑1]. The ketal‑ester motif provides steric bulk that directs coupling selectively to the carboxylate moiety, whereas the unsubstituted aniline analogue (methyl 2‑fluoro‑4‑aminobenzoate, CAS 392‑09‑6) shows significant N‑ vs. O‑acylation competition (ca. 30% undesired side products under identical conditions).

Bictegravir synthesis Steric shielding Chemoselective coupling

Procurement-Relevant Application Scenarios for Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate


Enzalutamide ANDA Quality Control Method Validation

Use as a primary impurity reference standard for HPLC/UHPLC method development, system suitability testing, and forced‑degradation studies. The non‑genotoxic profile and complete CoA documentation (Section 3, Evidence 1 and 3) accelerate ANDA regulatory submission [REFS‑1].

Genotoxicity‑Risk‑Free Impurity Profiling in Enzalutamide Drug Substance

When mapping enzalutamide impurity profiles, inclusion of Impurity 67 allows mass‑balance calculations without the confounding factor of a genotoxic alert that would require separate ppm‑level control (Section 3, Evidence 1) [REFS‑2].

HIV Integrase Inhibitor (Bictegravir) Intermediate with Enhanced Chemoselectivity

Employed as the key aniline‑ester building block in the convergent assembly of the bictegravir core, where the sterically shielded amino group ensures high O‑acylation selectivity (Section 3, Evidence 4), improving process efficiency and overall yield [REFS‑3].

Drug–Drug Interaction Early Scoring in Lead Optimization

The negligible CYP3A4 inhibition (IC50 > 50 µM) makes the compound a suitable fragment for constructing late‑stage leads with a reduced inherent risk of CYP‑mediated drug–drug interactions (Section 3, Evidence 2) [REFS‑4].

Quote Request

Request a Quote for Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.